Cas no 1610418-19-3 (tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate)

Tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring both a fluorinated carbon and a hydroxymethyl group at the 3- and 4-positions, respectively. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. The stereospecific (3S,4R) configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical intermediates. The fluorine substituent introduces electronegativity, influencing reactivity and binding properties, while the hydroxymethyl group offers a handle for further functionalization. This compound is useful in medicinal chemistry for the development of bioactive molecules, leveraging its structural versatility and controlled reactivity under mild conditions.
tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate structure
1610418-19-3 structure
Product Name:tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No:1610418-19-3
MF:C11H20FNO3
MW:233.279807090759
MDL:MFCD19439662
CID:4610901
PubChem ID:89875921
Update Time:2025-06-08

tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • (3s,4r)-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
    • (3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
    • cis-1-Boc-3-fluoropiperidine-4-methanol
    • tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • SB20518
    • cis-tert
    • PS-21015
    • (3S,4R)-tert-Butyl3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • 882033-93-4
    • 1610418-19-3
    • C73058
    • UIACYDBUYRFVMD-RKDXNWHRSA-N
    • SCHEMBL15352745
    • rel-((3R,4S)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate)
    • tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4R)-
    • cis-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
    • DTXSID101121054
    • CS-0184947
    • MDL: MFCD19439662
    • Inchi: 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1
    • InChI Key: UIACYDBUYRFVMD-RKDXNWHRSA-N
    • SMILES: F[C@@H]1CN(C(=O)OC(C)(C)C)CC[C@@H]1CO

Computed Properties

  • Exact Mass: 233.14272166g/mol
  • Monoisotopic Mass: 233.14272166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.8

tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Introduction to tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1610418-19-3)

tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, identified by its Chemical Abstracts Service number 1610418-19-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its role in medicinal chemistry due to its biological activity and synthetic versatility. The presence of a fluoro substituent and a hydroxymethyl group in the molecular framework imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The stereochemistry of tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is critical to its pharmacological profile. The (3S,4R) configuration indicates a specific spatial arrangement of atoms that can influence how the molecule interacts with biological targets. This precise stereochemical control is often essential for achieving the desired therapeutic effects while minimizing off-target interactions. In recent years, there has been growing interest in the development of chiral drugs, as they tend to exhibit higher selectivity and efficacy compared to their racemic counterparts.

One of the most compelling aspects of tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is its potential application in the synthesis of novel therapeutic agents. The fluoro atom is a well-documented pharmacophore that can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. Additionally, the hydroxymethyl group provides a site for further functionalization, allowing chemists to explore diverse chemical modifications. These features make this compound a promising building block for designing molecules with tailored biological activities.

In the context of contemporary drug discovery, tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has been investigated as a precursor for several pharmacologically relevant scaffolds. For instance, researchers have explored its utility in developing small-molecule inhibitors targeting enzyme-driven diseases. The piperidine core is particularly relevant in this context, as it is a common motif in kinase inhibitors and other enzyme modulators. By leveraging the unique structural features of this compound, scientists have been able to generate novel analogs with enhanced binding affinity and selectivity.

The role of stereochemistry in medicinal chemistry cannot be overstated. The specific configuration of tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate influences its interaction with biological targets at both the molecular and cellular levels. This has led to increased efforts in asymmetric synthesis to produce enantiomerically pure compounds with optimized pharmacological profiles. Advances in catalytic methods have made it possible to achieve high yields and enantioselectivity during the synthesis of such complex molecules, further driving their adoption in drug development pipelines.

Recent studies have also highlighted the importance of fluorine-containing compounds in oncology research. The introduction of fluorine atoms into drug molecules can lead to improved bioavailability and prolonged circulation times. In particular, tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has been examined as a key intermediate in the synthesis of fluorinated piperidine derivatives that exhibit potent antitumor activity. These derivatives have shown promise in preclinical studies, demonstrating mechanisms of action that involve modulation of key signaling pathways involved in cancer progression.

The synthetic pathways for producing tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate are another area of active investigation. Modern synthetic strategies often employ transition-metal-catalyzed reactions to achieve efficient and scalable production. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce fluorine atoms into the piperidine ring with high precision. Such methods not only improve yield but also minimize waste generation, aligning with green chemistry principles that are increasingly important in pharmaceutical manufacturing.

Beyond its applications in drug development, tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has potential uses as a research tool for understanding enzyme mechanisms and developing probes for biochemical assays. Its unique structural features make it an ideal candidate for studying interactions between enzymes and substrates at an atomic level. Such insights can contribute to the design of more effective drugs by providing detailed information about molecular recognition processes.

The future prospects for tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate are bright given its versatility and relevance to modern medicinal chemistry. As research continues to uncover new biological targets and therapeutic strategies, compounds like this one will play an increasingly important role in addressing unmet medical needs. The combination of stereochemical precision, functional group diversity, and synthetic accessibility makes it a cornerstone compound for innovation in pharmaceutical sciences.

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